molecular formula C10H8N4O3 B2540795 6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034254-97-0

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2540795
CAS No.: 2034254-97-0
M. Wt: 232.199
InChI Key: RLXGTQDGBPWCPB-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.199. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

6-Hydroxy-N-(3-Hydroxypyridin-2-yl)pyrimidine-4-carboxamide and its analogues have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups, demonstrating significant in vitro and in vivo antibacterial activities, which exceeded those of enoxacin, a known antibiotic. This suggests potential use in developing new antibacterial agents (Egawa et al., 1984).

Coordination Chemistry

The compound's utility in coordination chemistry has been explored. Hutchinson et al. (2010) reported the synthesis and characterization of complexes formed by coordination with Cu(II) ions. These complexes exhibit distinct shapes and coordination geometries, indicating potential applications in molecular engineering and materials science (Hutchinson, Hanton, & Moratti, 2010).

Chemical Synthesis

In the field of chemical synthesis, Črček et al. (2012) presented the parallel solution-phase synthesis of a series of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse chemical libraries (Črček et al., 2012).

Crystal Structure Studies

Research on the crystal structure of pyrimidine derivatives, including those similar to this compound, has been conducted. Rajam et al. (2017) investigated the crystallization, hydrogen bonding, and tautomeric forms of pyrimidine salts, contributing to our understanding of molecular recognition processes in drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Non-Linear Optical Properties

Jayarajan et al. (2019) synthesized and characterized pyrimidine-carboxamide compounds, investigating their non-linear optical properties and molecular docking analyses. This study highlights the potential application in the development of new materials with desirable optical properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Origin of Biomolecules

Ferris et al. (1977) demonstrated that pyrimidines, including structures similar to this compound, could originate from hydrogen cyanide under prebiotic conditions. This research provides insight into the chemical evolution of biomolecules on early Earth (Ferris, Joshi, & Lawless, 1977).

Future Directions

The future directions for the research and development of pyrimidines include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Detailed SAR analysis and prospects together provide clues for the synthesis of these novel analogs .

Properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-7-2-1-3-11-9(7)14-10(17)6-4-8(16)13-5-12-6/h1-5,15H,(H,11,14,17)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXGTQDGBPWCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC(=O)NC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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